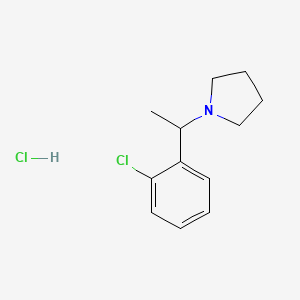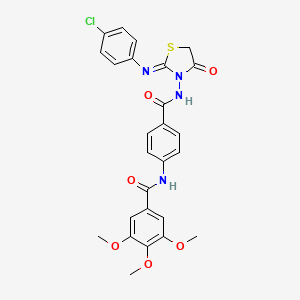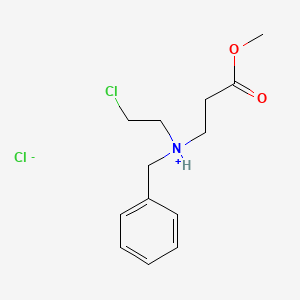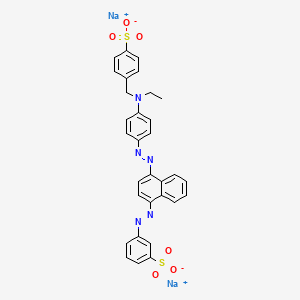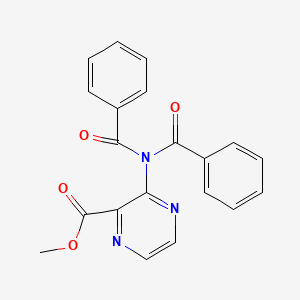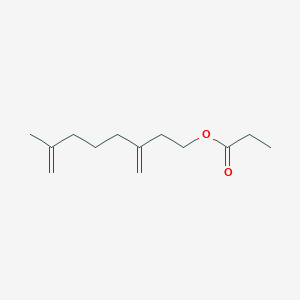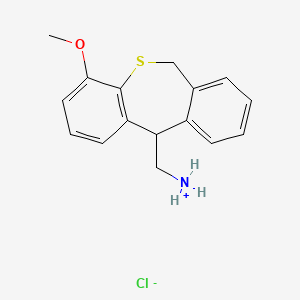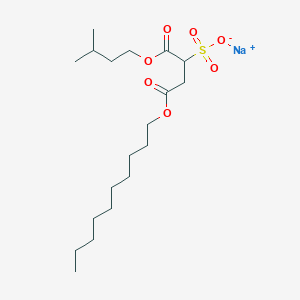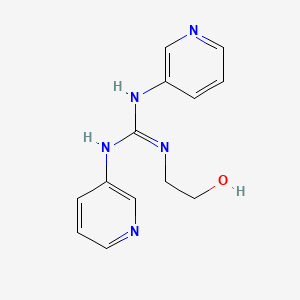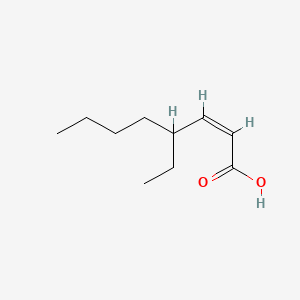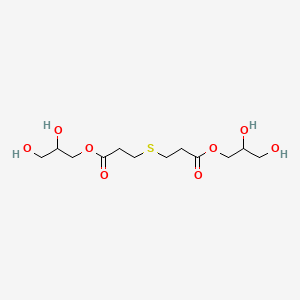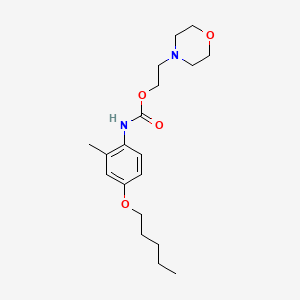
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester is a complex organic compound with a unique structure that combines carbanilic acid with a morpholinoethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-morpholinoethanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Common methods include:
Esterification Reaction: Carbanilic acid derivatives are reacted with 2-morpholinoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Solvent Use: Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
化学反应分析
Types of Reactions
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
科学研究应用
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects.
相似化合物的比较
Similar Compounds
Carbamic acid derivatives: Similar in structure but may have different ester or amine groups.
Phenyl esters: Share the ester functional group but differ in the aromatic substituents.
Uniqueness
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester is unique due to its combination of a carbanilic acid core with a morpholinoethyl ester group, which imparts specific chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
63986-53-8 |
|---|---|
分子式 |
C19H30N2O4 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
2-morpholin-4-ylethyl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-3-4-5-11-24-17-6-7-18(16(2)15-17)20-19(22)25-14-10-21-8-12-23-13-9-21/h6-7,15H,3-5,8-14H2,1-2H3,(H,20,22) |
InChI 键 |
FHEKXUCBYOOBDI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
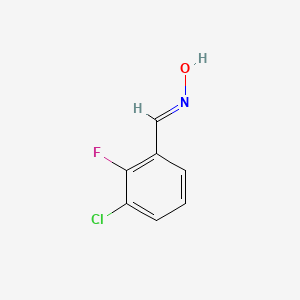
![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)
